molecular formula C7H12Cl2F3ISi B14756293 (3,4-Dichloro-3,4,4-trifluoro-1-iodobutyl)(trimethyl)silane CAS No. 649-66-1

(3,4-Dichloro-3,4,4-trifluoro-1-iodobutyl)(trimethyl)silane

Cat. No.: B14756293
CAS No.: 649-66-1
M. Wt: 379.06 g/mol
InChI Key: CKAINWCJUNQPOI-UHFFFAOYSA-N
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Description

(3,4-Dichloro-3,4,4-trifluoro-1-iodobutyl)(trimethyl)silane is a chemical compound with the molecular formula C7H12Cl2F3ISi. It is known for its unique combination of halogen atoms and a trimethylsilyl group, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dichloro-3,4,4-trifluoro-1-iodobutyl)(trimethyl)silane typically involves the reaction of a suitable precursor with trimethylsilyl chloride in the presence of a base. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions. The process may involve multiple steps, including halogenation and fluorination, to introduce the desired halogen atoms at specific positions on the carbon chain.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and silylation reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Strict control of reaction parameters, such as temperature, pressure, and reagent concentrations, is essential to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dichloro-3,4,4-trifluoro-1-iodobutyl)(trimethyl)silane undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form different products, depending on the reducing agent used.

    Oxidation Reactions: Oxidation can lead to the formation of new functional groups, such as alcohols or ketones.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. Conditions often involve polar aprotic solvents and elevated temperatures.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield new organosilicon compounds, while reduction reactions can produce simpler hydrocarbons or alcohols.

Scientific Research Applications

(3,4-Dichloro-3,4,4-trifluoro-1-iodobutyl)(trimethyl)silane has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to introduce halogen and silyl groups into target molecules.

    Biology: Investigated for its potential use in modifying biomolecules and studying their interactions.

    Medicine: Explored for its potential in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3,4-Dichloro-3,4,4-trifluoro-1-iodobutyl)(trimethyl)silane involves its ability to undergo various chemical reactions, such as substitution and reduction. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species. For example, in organic synthesis, the compound may act as a halogenating or silylating agent, modifying the structure and reactivity of the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • (3,4-Dichloro-3,4,4-trifluoro-1-iodobutyl)trimethylsilane
  • (3,4-Dichloro-3,4,4-trifluoro-1-iodobutyl)trimethylsilane

Uniqueness

(3,4-Dichloro-3,4,4-trifluoro-1-iodobutyl)(trimethyl)silane is unique due to its specific combination of halogen atoms and a trimethylsilyl group. This combination imparts distinct reactivity and chemical properties, making it valuable in various scientific and industrial applications.

Properties

CAS No.

649-66-1

Molecular Formula

C7H12Cl2F3ISi

Molecular Weight

379.06 g/mol

IUPAC Name

(3,4-dichloro-3,4,4-trifluoro-1-iodobutyl)-trimethylsilane

InChI

InChI=1S/C7H12Cl2F3ISi/c1-14(2,3)5(13)4-6(8,10)7(9,11)12/h5H,4H2,1-3H3

InChI Key

CKAINWCJUNQPOI-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C(CC(C(F)(F)Cl)(F)Cl)I

Origin of Product

United States

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